2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions and a tetramethylpiperidinyl group at the nitrogen atom. Its molecular structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. Continuous-flow reactors offer advantages such as improved reaction control, enhanced safety, and higher efficiency. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
The major products formed from these reactions include substituted benzamides, oxidized or reduced piperidine derivatives, and hydrolyzed carboxylic acids and amines.
Scientific Research Applications
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide
Uniqueness
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the presence of both chlorine atoms and the tetramethylpiperidinyl group, which confer specific chemical reactivity and stability. This combination of structural features makes it distinct from other similar compounds and enhances its utility in various applications.
Properties
Molecular Formula |
C16H22Cl2N2O |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)12-6-5-10(17)7-13(12)18/h5-7,11,20H,8-9H2,1-4H3,(H,19,21) |
InChI Key |
LRBSJNXQSWXUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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